(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one
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Overview
Description
(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is a chiral compound with a complex structure It is characterized by the presence of a cyclohexenone ring substituted with an ethoxy-phenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one typically involves several steps, starting from readily available starting materials. One common approach is the enantioselective synthesis, which ensures the production of the desired enantiomer. The synthetic route may involve the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-Hydroxy Itraconazole-D5: A compound with similar stereochemistry used in antifungal treatments.
Diterpenoids: Compounds with complex structures and significant biological activities.
Uniqueness
(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is unique due to its specific chiral configuration and the presence of both ethoxy and phenylethyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917984-94-2 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-3-19-16(14-7-5-4-6-8-14)13-17(2)11-9-15(18)10-12-17/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-,17+/m1/s1 |
InChI Key |
PSUANTZGZPCHIW-SJORKVTESA-N |
Isomeric SMILES |
CCO[C@H](C[C@@]1(CCC(=O)C=C1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(CC1(CCC(=O)C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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